![molecular formula C11H11N3O B1428885 4-[(4-Methylpyrimidin-2-yl)oxy]aniline CAS No. 1274864-67-3](/img/structure/B1428885.png)
4-[(4-Methylpyrimidin-2-yl)oxy]aniline
Overview
Description
4-[(4-Methylpyrimidin-2-yl)oxy]aniline is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol . It is a derivative of aniline, where the aniline moiety is substituted with a 4-methylpyrimidin-2-yloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline typically involves the reaction of 4-methylpyrimidine-2-ol with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(4-Methylpyrimidin-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the aniline or pyrimidine moiety is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aniline or pyrimidine ring.
Scientific Research Applications
4-[(4-Methylpyrimidin-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may exhibit therapeutic effects against various diseases.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
4-[(4-Methylpyrimidin-2-yl)oxy]aniline can be compared with other similar compounds, such as:
4-[(4-Methylpyrimidin-2-yl)oxy]benzenamine: This compound has a similar structure but may exhibit different reactivity and properties due to slight variations in its molecular structure.
2-[(4-Methylpyrimidin-2-yl)oxy]aniline: Another similar compound with the pyrimidine moiety attached at a different position, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-(4-methylpyrimidin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-6-7-13-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJSEFXXGLGZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


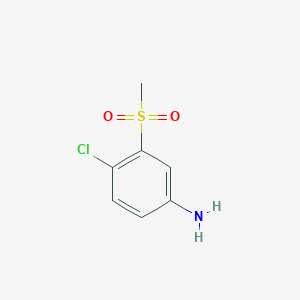
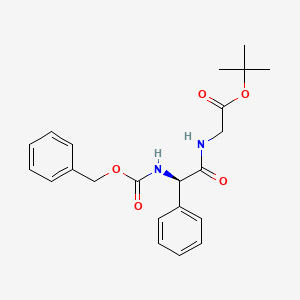
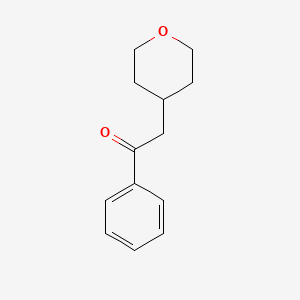
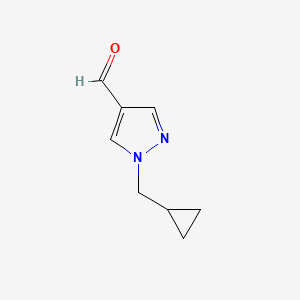
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1428813.png)
![1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1428814.png)


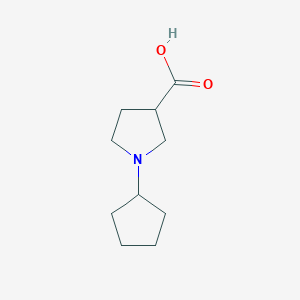
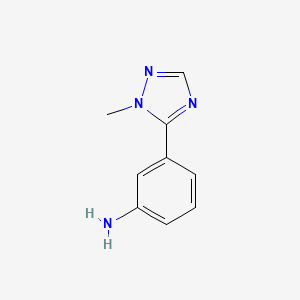
![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]acetic acid](/img/structure/B1428821.png)
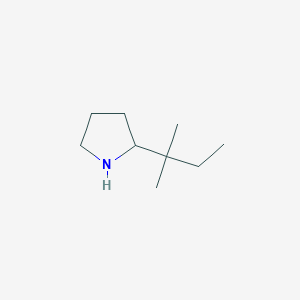
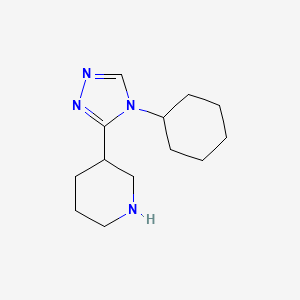
![3-chloro-6-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1428825.png)
